molecular formula C6H6FNO B8341983 N-(2-fluorophenyl)hydroxylamine

N-(2-fluorophenyl)hydroxylamine

Cat. No.: B8341983
M. Wt: 127.12 g/mol
InChI Key: MYZCBMFUBWGISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-(2-fluorophenyl)hydroxylamine has been investigated for its antimicrobial properties, particularly as an inhibitor of peptidyl deformylase (PDF), an enzyme crucial for bacterial protein synthesis. Compounds that inhibit PDF can be effective against various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of hydroxylamine can significantly improve microbiological efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Antitubercular Activity
Recent studies have highlighted the potential of hydroxylamine derivatives as antitubercular agents. For example, a series of compounds related to this compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing treatments . This suggests that modifications to the hydroxylamine structure could lead to novel therapeutic agents for tuberculosis.

Cancer Research

Epidermal Growth Factor Receptor Inhibition
this compound has shown promise as a selective inhibitor of the epidermal growth factor receptor (EGFR). A study reported the discovery of a hydroxylamine-based compound that exhibited high brain penetration and potent activity against EGFR mutations associated with lung cancer. This compound demonstrated significant tumor regression in preclinical models, indicating its potential as a treatment for non-small-cell lung cancer .

Antimitotic Activity
Another application involves evaluating the antimitotic properties of compounds derived from this compound. Research has shown that certain derivatives exhibit significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents. The ability to penetrate biological barriers, such as the blood-brain barrier, enhances their therapeutic viability .

Structure-Activity Relationship Studies

The exploration of this compound has also led to extensive structure-activity relationship (SAR) studies. These studies aim to optimize the biological activity of hydroxylamine derivatives by systematically modifying their chemical structure. For example, variations in substituents on the aromatic ring have been correlated with changes in antibacterial and anticancer activities, guiding future drug design efforts .

Synthetic Methodologies

The synthesis of this compound and its derivatives employs various methodologies that are crucial for developing new compounds with desired biological activities. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance yield and reduce reaction times . These advancements facilitate the rapid development of new pharmacologically active compounds.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal Chemistry Antimicrobial agentEffective against Gram-positive/negative bacteria; PDF inhibition .
Antitubercular Activity Treatment for M. tuberculosisPotent activity with MIC values comparable to existing treatments .
Cancer Research EGFR inhibitionSignificant tumor regression in lung cancer models .
Antimitotic Activity Cytotoxicity against tumor cellsHigh efficacy against various human tumor cell lines .
Synthetic Methodologies Development of new compoundsEnhanced yields through innovative synthetic techniques .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

N-(2-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H

InChI Key

MYZCBMFUBWGISG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g of a commercial rhodium catalyst (5% on charcoal) was added to a stirred mixture of 25 g of 2-fluoronitrobenzene and 250 ml of tetrahydrofuran at room temperature. Then 16.5 g of hydrazine hydrate was added, drop-by-drop, to the stirred mixture, maintained at 15°-20° C. After 20 minutes, another 0.5 g of the rhodium catalyst was added, then another 2 g of hydrazine hydrate was added. The mixture was stirred at 15°-20° C. for 2 hours, then filtered through Celite. The filtrate was extracted with ether, the extract was washed with water, and dried (MgSO4) and the solvent was evaporated. The residue was triturated with ether and hexane, and kept cold until filtered. The filter cake was washed with cold hexane and air-dried to give N-(2-fluorophenyl)hydroxylamine (1B) as a colorless solid, mp: 70°-71° C. It is moderately unstable at room temperature.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

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